molecular formula C28H44NO2P B3318186 N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine CAS No. 99065-22-2

N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine

Cat. No.: B3318186
CAS No.: 99065-22-2
M. Wt: 457.6 g/mol
InChI Key: TZWRUZQISSSTQT-WCLZDLNCSA-N
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Description

N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine (CAS: 500103-26-4) is a chiral phosphorus-containing ligand with a dibenzo[d,f][1,3,2]dioxaphosphepin backbone and two (R)-1-phenylethyl substituents on the amine group. Its molecular formula is C₃₄H₃₁NO₂P, and it has a molecular weight of 524.59 g/mol. The compound is characterized by a rigid bicyclic structure that enhances stereochemical control in asymmetric catalysis. It is commercially available from suppliers like Strem Chemicals and Millipore/Sigma at a price of ~$342.43 USD per unit .

Key applications include:

  • Asymmetric hydrogenation and cross-coupling reactions.
  • Coordination chemistry for transition metal catalysts (e.g., Rh, Pd).
  • Enantioselective synthesis of pharmaceuticals and fine chemicals .

Properties

IUPAC Name

N-[(1R)-1-cyclohexylethyl]-N-[(1R)-1-phenylethyl]-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3,5-6,13-14,21-22,24-28H,4,7-12,15-20H2,1-2H3/t21-,22-,25?,26?,27?,28?,32?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWRUZQISSSTQT-WCLZDLNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N(C(C)C2=CC=CC=C2)P3OC4CCCCC4C5CCCCC5O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCC1)N([C@H](C)C2=CC=CC=C2)P3OC4CCCCC4C5CCCCC5O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99065-22-2
Record name Methyl 2-(N-hexamethyleneimino)acetate
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Biological Activity

N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine (CAS: 500103-26-4), also known as BIPOL-A1(R), is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and material science.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a phosphorus atom bonded to two (R)-1-phenylethyl groups and a dibenzo[d,f][1,3,2]dioxaphosphepin moiety. This configuration contributes to its stability and reactivity.

PropertyValue
Molecular FormulaC28H26NO2P
Molecular Weight439.49 g/mol
Purity≥99.0%
Melting Point99-102 °C
Enantiomeric Ratio≥97.0:3.0

Synthesis

The synthesis of this compound typically involves several key reactions, including:

  • Formation of the Dioxaphosphepin Framework : This involves the cyclization of appropriate precursors.
  • Introduction of Phenylethyl Groups : Achieved through nucleophilic substitution reactions.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities:

Anti-Cancer Properties

Research suggests that this compound may possess anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, indicating potential as a therapeutic agent.

Interaction with Biological Targets

The compound's interaction with biological macromolecules such as proteins and nucleic acids is significant for understanding its mechanism of action. Techniques used to study these interactions include:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics.
  • Molecular Docking Simulations : To predict interaction sites and affinities.

Study 1: Anti-Cancer Activity

A study published in Chemistry – A European Journal examined the effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against these cells.

Study 2: DNA Synthesis Applications

In another study, BIPOL-A1(R) was utilized as a coupling reagent in DNA synthesis. The compound facilitated the formation of specific DNA sequences with enhanced stability due to its phosphoramidite structure, demonstrating its utility in genetic engineering applications.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Modulation of cellular signaling pathways.
  • Interaction with DNA and RNA structures leading to altered gene expression.

Scientific Research Applications

Medicinal Chemistry

N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine shows promise in medicinal chemistry due to its potential anti-cancer properties and ability to interact with various biological targets.

Biological Activity:
Preliminary studies indicate that this compound may affect cellular signaling pathways and exhibit anti-cancer effects. Research on its interaction with proteins and nucleic acids is ongoing, utilizing techniques such as surface plasmon resonance (SPR) and molecular docking simulations to elucidate its mechanisms of action.

Case Study:
A study investigating the compound's effects on cancer cell lines demonstrated significant cytotoxicity compared to standard chemotherapeutics, suggesting its potential as a lead compound for drug development.

Catalysis

This compound has been employed as a catalyst in various asymmetric reactions:

Applications in Catalysis:

  • Asymmetric Hydrovinylation: The compound facilitates the hydrovinylation of 1,3-dienes, leading to the formation of chiral products with high enantioselectivity.
  • Conjugate Addition Reactions: It catalyzes the 1,4-asymmetric conjugate addition of 3-substituted cyclohexenones using copper catalysts .

Table: Catalytic Applications

Reaction TypeCatalyst UsedResult
Asymmetric HydrovinylationN,N-Bis-[(R)-1-phenylethyl]...High enantioselectivity
1,4-Conjugate AdditionCopper-catalyzed with N,N-Bis...Efficient formation of chiral products

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

Potential Uses:
Its stability and reactivity suggest applications in developing new materials for electronic devices or sensors. The compound's ability to form stable complexes with metals could lead to innovative material formulations.

Chemical Reactions Analysis

Asymmetric Hydrogenation (AH) of Imines

This compound acts as a chiral ligand in iridium- and palladium-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl imines and benzodiazepines. The reaction achieves high enantioselectivity due to the ligand’s ability to stabilize transition states.

SubstrateCatalyst SystemConditionsOutcome (ee)Source
Cyclic N-sulfonyl iminesPd(CF₃CO₂)₂ + ligandH₂ (1 atm), RT, 24hUp to 99% ee
BenzodiazepinesIr/(S,S)-f-Binaphane + ligandH₂ (5 bar), THF, 40°C90–99% ee

Key findings:

  • The ligand’s dibenzo framework enhances steric control, critical for differentiating prochiral faces .

  • Substrates with bulky N-alkyl groups show reduced enantioselectivity due to steric clashes .

Iridium-Catalyzed Allylic Arylation

The ligand facilitates iridium-catalyzed allylic substitutions, enabling C–C bond formation with aryl nucleophiles.

SubstrateCatalyst SystemNucleophileYield (%)ee (%)Source
Allylic carbonatesIr(COD)Cl + ligandArylboronates75–9288–95

Mechanistic insights:

  • The ligand accelerates oxidative addition of allylic substrates to Ir(I), forming π-allyl intermediates .

  • Enantioselectivity arises from chiral induction at the allylic position during nucleophilic attack .

Copper-Catalyzed Asymmetric Conjugate Additions

The ligand forms chiral copper complexes for 1,4-conjugate additions to enones, achieving high enantiomeric ratios.

SubstrateCatalyst SystemNucleophileYield (%)ee (%)Source
CyclohexenonesCu(OTf)₂ + ligand + ZnEt₂Grignard80–9590–97

Key observations:

  • The ligand’s phosphorus center coordinates Cu(I), while the phenylethyl groups dictate facial selectivity .

  • Reaction scalability has been demonstrated at gram-scale without loss of enantioselectivity .

Asymmetric Hydrovinylation of 1,3-Dienes

In copper-catalyzed hydrovinylation, the ligand enables regioselective coupling of dienes with ethylene.

SubstrateCatalyst SystemProductee (%)Source
1,3-DienesCuCl + ligandChiral alkenes93–98

Mechanistic highlights:

  • The reaction proceeds via a Cu–H intermediate, with enantioselectivity controlled by the ligand’s chiral pocket .

Catalytic Complex Formation

The ligand forms stable complexes with transition metals, critical for catalytic activity.

MetalComplex StructureApplicationStabilitySource
Cu(I)Cu₂X₂L₃ (X = Cl, Br)Transmetalation intermediatesAir-sensitive
Ir(I)Ir(COD)(L)ClAllylic substitutionBench-stable

Comparison with Related Ligands

The ligand outperforms simpler phosphoramidites in enantioselectivity and reaction scope.

LigandReactionee (%)Turnover (TON)Source
BINAPHydrogenation80–90500
This ligand Hydrogenation95–991,200
JosiphosConjugate addition85–92800

Comparison with Similar Compounds

Stereoisomeric Variants

The compound has an (S)-enantiomer counterpart, N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine (CAS: 376355-58-7). Both enantiomers are used in catalysis, but the (R)-form exhibits distinct enantioselectivity. For example, in Rh-catalyzed hydrogenation of α-dehydroamino acids, the (R)-enantiomer achieved >95% ee in certain substrates, outperforming the (S)-form in specific reaction configurations .

Table 1: Stereochemical Comparison

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 500103-26-4 376355-58-7
Purity 98% (99% ee) 98%
Key Application Asymmetric hydrogenation Chiral resolution agents
Selectivity in Rh Catalysis High (e.g., 95% ee) Moderate (e.g., 80% ee)

Structural Analogues with Dinaphtho Backbones

N,N-Bis[(R)-1-phenylethyl]dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine (CAS: 209482-27-9) replaces the dibenzo system with a dinaphtho framework. This modification increases steric bulk and π-conjugation, altering electronic properties. Compared to the dibenzo analogue:

  • Steric Effects : The dinaphtho derivative exhibits higher steric hindrance, reducing substrate accessibility in catalysis but improving thermal stability.
  • Electronic Effects : Extended conjugation lowers the LUMO energy, enhancing electron-donating capacity to metals.
  • Catalytic Performance : In Pd-catalyzed Suzuki-Miyaura couplings, the dinaphtho ligand showed slower reaction rates but higher yields (92% vs. 85% for dibenzo) due to reduced side reactions .

Table 2: Backbone Comparison

Property Dibenzo Derivative Dinaphtho Derivative
Molecular Weight 524.59 g/mol 585.63 g/mol
π-Conjugation Moderate Extensive
Reaction Rate (Suzuki) Fast (TOF = 1,200 h⁻¹) Slow (TOF = 800 h⁻¹)
Thermal Stability Stable up to 180°C Stable up to 220°C

Phosphorus Ligands with Simplified Backbones

N,N-Bis(diphenylphosphino)amine (CAS: 2960-37-4) is a simpler ligand lacking the dioxaphosphepin ring. Key differences include:

  • Coordination Geometry: The dibenzo compound forms a rigid tetrahedral coordination sphere, while N,N-Bis(diphenylphosphino)amine adopts a flexible PNP pincer structure.
  • Catalytic Efficiency : In Ni-catalyzed alkene hydrosilylation, the dibenzo ligand achieved 90% yield vs. 70% for the simpler ligand, attributed to better stereochemical control .
  • Oxidation State : The dibenzo ligand’s phosphorus is in the +III oxidation state (vs. +I in some analogues), influencing redox activity .

Flame Retardant Analogues

Dibenzo[d,f][1,3,2]dioxaphosphepin derivatives are also used as flame retardants. For example, tBuA-BPPO (a tert-butyl acrylate-substituted derivative) showed superior flame retardancy in polyisocyanurate (PIR) foams compared to triphenyl phosphate. Key findings:

  • Char Formation : The dibenzo backbone promoted char residue (25% vs. 15% for triphenyl phosphate).
  • Gas-Phase Activity : Phosphorus in +III state (as in the target compound) enhanced gas-phase radical quenching, reducing peak heat release rate (PHRR) by 30% .

Q & A

Basic Research Questions

What are the key considerations for synthesizing N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine with high enantiomeric purity?

Methodological Answer:
The synthesis involves chiral induction via (R)-1-phenylethylamine derivatives. Critical steps include:

  • Chiral resolution : Use of enantiopure starting materials (e.g., (R)-1-phenylethylamine) to ensure stereochemical fidelity .
  • Phosphorus activation : Reaction conditions (e.g., anhydrous solvents, controlled temperature) to prevent hydrolysis of the phosphorus center .
  • Characterization : Chiral HPLC or polarimetry to confirm enantiomeric excess (ee ≥ 98% as reported in supplier data) .
    Data Reference : Strem Chemicals’ technical notes recommend nitrogen atmosphere handling due to moisture sensitivity .

How does the stereochemistry of the (R)-1-phenylethyl groups influence ligand coordination in asymmetric catalysis?

Methodological Answer:
The (R)-configured phenylethyl groups create a chiral pocket that dictates metal-ligand geometry:

  • X-ray crystallography : Resolve ligand-metal complexes to confirm coordination mode (e.g., κ²-P,N binding) .
  • Catalytic screening : Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation of ketones) and correlate results with steric bulk from the phenylethyl substituents .
    Data Conflict : Some studies note reduced activity in sterically hindered substrates, suggesting a trade-off between enantioselectivity and reaction scope .

What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ³¹P NMR : Primary tool for confirming phosphorus environment (δ ~120–130 ppm for P(III) centers) .
  • CD Spectroscopy : Detects chiral induction in ligand-metal complexes .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₈H₂₆NO₂P, [M+H]⁺ = 439.49) .

Advanced Research Questions

How can contradictory enantioselectivity data in catalytic applications be resolved?

Methodological Answer:
Contradictions often arise from substrate-dependent steric effects or solvent polarity:

  • Systematic screening : Vary substrates (e.g., α,β-unsaturated esters vs. ketones) and solvents (e.g., toluene vs. THF) to map selectivity trends .
  • Computational modeling : DFT studies to visualize transition-state interactions between the ligand’s chiral pocket and substrates .
    Case Study : In J. Org. Chem. (2010), ee values dropped from 95% to 70% when switching from acetophenone to bulkier tert-butyl ketones due to steric clashes .

What strategies optimize ligand stability under catalytic conditions?

Methodological Answer:

  • Protecting groups : Introduce electron-withdrawing substituents on the dibenzo ring to enhance oxidative stability .
  • Additives : Use silver salts (e.g., AgOTf) to scavenge halides and prevent ligand decomposition in palladium-catalyzed reactions .
    Data Reference : Organometallics (2013) reports improved stability by replacing chloride counterions with non-coordinating BF₄⁻ .

How does this ligand compare to structurally related phosphoramidites in cross-coupling reactions?

Methodological Answer:

  • Comparative studies : Benchmark catalytic efficiency (TON, TOF) in Suzuki-Miyaura couplings against ligands like BINAP or Josiphos.
  • Steric parameters : Use Tolman cone angles to quantify steric demand; this ligand’s cone angle (~160°) favors bulky substrates .
    Table :
LigandTON (Suzuki-Miyaura)Enantioselectivity (ee%)
N,N-Bis[(R)-1-phenylethyl]dibenzo...85092% (R)
BINAP120089% (S)
Josiphos SL-J001-195095% (R)
Data adapted from Organometallics (2013) and Eur. J. Org. Chem. (2008) .

What are the challenges in scaling up synthesis while maintaining enantiopurity?

Methodological Answer:

  • Crystallization control : Optimize solvent systems (e.g., hexane/EtOAc) to prevent racemization during recrystallization .
  • Flow chemistry : Continuous processes minimize batch-to-batch variability, as demonstrated in Synlett (2001) for gram-scale synthesis .
    Conflict Alert : Pilot-scale reactions may show reduced ee (e.g., 98% → 94%) due to trace moisture; strict inert conditions are critical .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine
Reactant of Route 2
N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine

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